molecular formula C13H8Cl2N2O2S2 B3175329 N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide CAS No. 956576-71-9

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Cat. No. B3175329
CAS RN: 956576-71-9
M. Wt: 359.3 g/mol
InChI Key: QMLVODBGPSLHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide, also known as DCITBS, is a synthetic organic compound used in scientific research applications. It is a white solid that can be synthesized by reacting 3,5-dichlorophenyl isothiocyanate and 4-aminobenzenesulfonamide. DCITBS has a variety of biochemical and physiological effects, and has been used in laboratory experiments to study molecular mechanisms.

Scientific Research Applications

Supramolecular Architectures and Crystal Analysis

Compounds with sulfonamide moieties, such as N-aryl-2,5-dimethoxybenzenesulfonamides, have been synthesized and analyzed for their crystal structures. The studies reveal that different supramolecular architectures are mediated by various weak interactions, including C-H...O, N-H...Cl, and π-π stacking, among others. These interactions contribute to the stabilization of molecular conformations and the formation of diverse supramolecular structures. Such structural insights are crucial for understanding the physicochemical properties and potential applications of these compounds in material science and molecular engineering (Shakuntala et al., 2017).

Chemical Synthesis and Potential Herbicidal Applications

Research on chlorohydroxybenzenesulfonyl derivatives has explored their synthesis through reactions with chlorosulfonic acid and various nucleophilic agents. These compounds have attracted interest due to their potential applications as herbicides. Their synthesis and ir/nmr spectral characteristics provide foundational knowledge for developing new chemical entities with potential agricultural applications (Cremlyn & Cronje, 1979).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c14-9-5-10(15)7-12(6-9)17-21(18,19)13-3-1-11(2-4-13)16-8-20/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVODBGPSLHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.